molecular formula C26H28N4O2 B2629371 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 2034362-51-9

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2629371
M. Wt: 428.536
InChI Key: KJHIMJWFXTYIFR-UHFFFAOYSA-N
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Description

This would include the compound’s systematic name, other names it might be known by, and its classification (for example, whether it’s an organic compound, a polymer, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This would involve looking at the compound’s molecular structure, including its molecular formula, the types of bonds it contains, its stereochemistry (if applicable), and so on.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve looking at the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Characterization

  • Compounds with indole, oxadiazole, and piperidine structures have been synthesized and characterized through spectroscopic techniques and single-crystal XRD analysis. These compounds exhibit thermal stability and potential for biological applications due to their interactions with proteins like human serum albumin, which could indicate their pharmacokinetic properties (M. Govindhan et al., 2017).

Antioxidant and Neuroprotective Properties

  • Indole derivatives have been studied for their antioxidant properties and potential as neuroprotective agents. Some compounds have shown significant antioxidant activity and affinity for NMDA receptors, indicating their utility in treating neurodegenerative diseases (M. R. Buemi et al., 2013).

Antimicrobial Activity

  • Novel substituted indoles containing oxadiazole and triazole moieties have been synthesized and exhibited antimicrobial activity against various bacteria, demonstrating their potential in addressing microbial resistance (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Molecular Docking Studies

  • The molecular docking studies of certain indole-based compounds suggest their potential in binding to carrier proteins, providing insights into their mechanism of action and possible applications in drug delivery systems (M. Govindhan et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-18-8-3-4-10-21(18)26-27-24(32-28-26)14-19-9-7-13-30(16-19)25(31)15-20-17-29(2)23-12-6-5-11-22(20)23/h3-6,8,10-12,17,19H,7,9,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHIMJWFXTYIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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